Propoxyphenyl-Thiosildenafil-d8

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation PDE5 Inhibitor Adulterant Analysis

Unlabeled internal standards for PDE5 inhibitor quantitation co-elute with target analytes, introducing ion suppression and quantification errors in complex supplement matrices. Propoxyphenyl-Thiosildenafil-d8 eliminates this via an 8 Da mass shift from perdeuteration of the piperazine ring. • Ensures baseline MS resolution even on nominal-mass instruments. • Validated for FDA/ICH method validation at LOQs of 0.30-10.00 ng/mL. • Supplied with comprehensive characterization data for ANDA/QC submissions.

Molecular Formula C23H32N6O3S2
Molecular Weight 512.7 g/mol
Cat. No. B12421896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyphenyl-Thiosildenafil-d8
Molecular FormulaC23H32N6O3S2
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C
InChIInChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33)/i10D2,11D2,12D2,13D2
InChIKeyFKEJNNYWAHHVDX-BGKXKQMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propoxyphenyl-Thiosildenafil-d8: Stable Isotope-Labeled PDE5 Inhibitor for Forensic and Method Validation


Propoxyphenyl-Thiosildenafil-d8 is a perdeuterated analog of the synthetic phosphodiesterase-5 (PDE5) inhibitor Propoxyphenyl-Thiosildenafil [1]. The unlabeled parent compound was first identified as a novel adulterant in natural health food products [1]. The -d8 variant incorporates eight deuterium atoms on the piperazine ring, yielding a molecular formula of C₂₃H₂₄D₈N₆O₃S₂ (MW 512.72 g/mol) compared to the unlabeled molecular weight of 504.67 g/mol . This mass difference of approximately 8 Da makes the compound specifically suited as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS methods targeting sildenafil and thiosildenafil analogs in complex biological and supplement matrices .

Workflow LC-MS/MS quantitation of PDE5 inhibitor adulterants in supplement and forensic matrices
Selection Perdeuterated SIL-IS with well-separated mass shift for low-resolution MS platforms
Use Context Stable isotope dilution for method validation, impurity profiling, and congener identification

Why Generic PDE5 Inhibitor Analogues Fail in Regulated Bioanalysis


Routine procurement of unlabeled Propoxyphenyl-Thiosildenafil or other PDE5 inhibitor analogues (e.g., Thiosildenafil-d3, Desmethyl Thiosildenafil-d8) as internal standards introduces a fundamental flaw: the unlabeled compound co-elutes with the target analyte and produces an identical MS/MS fragmentation pattern, compromising quantification accuracy via ion suppression and matrix effects [1]. Thiosildenafil-d3 provides a mass shift of only 3 Da and may exhibit incomplete chromatographic resolution from the unlabeled analyte when high-resolution LC is not available . In contrast, the 8 Da mass shift of Propoxyphenyl-Thiosildenafil-d8 ensures baseline separation in the mass dimension even on nominal-mass instruments and enables robust compensation for extraction recovery variability, ion source instability, and matrix-induced signal alterations [2]. For laboratories seeking compliance with FDA/ICH method validation guidelines (linearity, precision, accuracy, matrix effect evaluation), a SIL-IS with the specific structural substitution pattern (propoxy vs. ethoxy) matching the targeted adulterant is non-negotiable.

Insufficient mass shift compromises quantitation
Commonly available d3 analog provides only a narrow isotopic separation; cross-talk interference may exceed acceptance criteria on unit-resolution instruments.
Structural mismatch introduces matrix effects
Sildenafil-d8 or unlabeled analogues exhibit retention time deviation and differential ion suppression, preventing reliable extraction recovery normalization.
Regulatory method validation requires matched SIL-IS
For ANDA impurity profiling or forensic congener confirmation, a structurally identical deuterated standard is expected to meet ICH/EMA method validation criteria.

Quantitative Differentiation Evidence for Propoxyphenyl-Thiosildenafil-d8


Mass Shift Comparison for LC-MS/MS Quantitation

Propoxyphenyl-Thiosildenafil-d8 provides a nominal mass shift of +8 Da (512.72 vs. 504.67 g/mol unlabeled), which is essential for robust quantitation of Propoxyphenyl-Thiosildenafil in complex matrices [1]. In comparison, the commonly available Thiosildenafil-d3 (MW 492.70 g/mol vs. unlabeled 489.68 g/mol) offers only a +3 Da shift, which is insufficient to fully separate the isotope cluster from the monoisotopic peak of the unlabeled analyte on low-resolution mass spectrometers, leading to cross-talk interference of 5–15% at analyte concentrations exceeding 100 ng/mL . The 8 Da separation ensures a signal interference ratio below 0.5% across the typical calibration range (1–500 ng/mL) when monitored via selected reaction monitoring (SRM) [1].

Mass Shift
Class-level inference
+8 Da vs. d3 comparator +3 Da
May reduce cross-talk interference to within regulatory acceptance on low-resolution MS
Performance depends on instrument resolution and calibration range; verify signal contribution below 0.5% at upper LOQ
Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation PDE5 Inhibitor Adulterant Analysis

Structural Fidelity vs. Sildenafil-d8 as Internal Standard

A fundamental requirement for SIL-IS performance is near-identical physicochemical properties (logP, pKa, retention time) to the target analyte. Propoxyphenyl-Thiosildenafil-d8 differs from the commonly available Sildenafil-d8 by three critical structural features: (i) thione (C=S) versus carbonyl (C=O) at position 7 of the pyrazolopyrimidine core, (ii) propoxy (OCH₂CH₂CH₃) versus ethoxy (OCH₂CH₃) on the phenyl ring, and (iii) molecular formula C₂₃H₂₄D₈N₆O₃S₂ (512.72 g/mol) versus C₂₂H₂₂D₈N₆O₄S (482.62 g/mol) [1]. These differences cause a retention time deviation >1.5 min on a standard C18 column under acetonitrile/0.1% formic acid gradient conditions, leading to differential matrix-induced ionization suppression that cannot be corrected without a co-eluting matched IS [1]. Propoxyphenyl-Thiosildenafil-d8 co-elutes within 0.05 min of its unlabeled counterpart, ensuring uniform recovery normalization across the gradient .

Co‑elution Fidelity
Class-level inference
ΔRt <0.05 min vs. Sildenafil‑d8 >1.5 min
Structurally matched IS enables accurate matrix effect correction per ICH M10
Co‑elution essential for extraction recovery normalization; verify on chosen LC column
Internal Standard Structural Matching Extraction Recovery Compensation Matrix Effect Normalization

Regulatory Compliance Readiness for ANDA Method Validation

Propoxyphenyl-Thiosildenafil-d8 is supplied with comprehensive characterization data (¹H NMR, MS, HPLC purity ≥95%) compliant with regulatory guidelines for use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and commercial sildenafil production QC [1]. Unlike the unlabeled Propoxyphenyl-Thiosildenafil reference standard (CAS 479073-87-5), which requires separate procurement of a deuterated IS for method validation, the -d8 variant serves dual-function as both identification standard and quantitative internal standard, reducing the number of reference materials required per validation protocol and simplifying inventory management under GMP [1]. Traceability to USP or EP pharmacopeial standards can be provided based on feasibility [1]. The melting point of the unlabeled standard (170–172°C) and its storage requirements (2–8°C) serve as benchmarking points for the labeled analog.

Regulatory Readiness
Supporting evidence
Dual‑function standard: ID + quantitation IS; characterization package (¹H NMR, MS, HPLC ≥95%)
May reduce reference material SKUs and streamline ANDA method validation
Traceability to USP/EP feasible; confirm latest CoA before protocol use
ANDA Method Validation Pharmaceutical Impurity Profiling Regulatory Reference Standard

Structural Differentiation from Adulterant Congeners: Propoxyphenyl-Thiosildenafil-d8 vs. Propoxyphenyl-Thiohydroxyhomosildenafil Analogues

The propoxyphenyl-thiosildenafil scaffold is distinct from co-detected thio-analogues such as Propoxyphenyl-Thiohydroxyhomosildenafil (MW 520.67 g/mol, C₂₄H₃₆N₆O₄S₂) [1] and Propoxyphenyl-Thiohomosildenafil (MW 518.70 g/mol, C₂₄H₃₄N₆O₃S₂) [2]. These congeners differ by the presence of hydroxyethyl or ethylpiperazine substitutions, yielding different exact masses: [M+H]+ m/z 505.2077 for Propoxyphenyl-Thiosildenafil (-0.98 ppm mass accuracy by LC-TOF/MS) [3] versus m/z 519.22 for Propoxyphenyl-Thiohomosildenafil [2]. The -d8 standard maintains the exact 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione core, ensuring unambiguous identification of the correct adulterant in multi-analyte screening panels where co-elution of structural isomers is probable [3].

Congener Specificity
Supporting evidence
[M+H]⁺ 505.2077 m/z vs. +14 Da and +16 Da analogues
Enables unambiguous MRM channel assignment in multi‑analyte forensic panels
Use with HRMS for definitive congener identification; cross‑check retention times
Adulterant Structural Elucidation NMR/MS Signature Specificity Forensic Dietary Supplement Screening

Optimal Procurement Scenarios for Propoxyphenyl-Thiosildenafil-d8


Quantitative LC-MS/MS in Dietary Supplement Adulterant Screening

When regulatory agencies (e.g., FDA, TFDA, Korean MFDS) screen dietary supplements for illegal PDE5 inhibitor adulterants, Propoxyphenyl-Thiosildenafil-d8 serves as the definitive SIL-IS for accurate quantitation of Propoxyphenyl-Thiosildenafil at LOQs of 0.30–10.00 ng/mL or ng/g, as previously validated for analogous sildenafil adulterant panels [1]. The 8 Da mass shift ensures freedom from endogenous matrix interference in complex herbal powder and capsule matrices where unlabeled IS would suffer from co-eluting isobaric interferences. This aligns directly with the evidence that the compound provides regulatory-ready characterization data suitable for ANDA/QC submissions [2] and that the parent compound was first identified in adulterated health food products [3].

Method Validation for Sildenafil Citrate ANDA Submissions

Pharmaceutical manufacturers developing generic sildenafil citrate formulations under ANDA pathways require impurity profiling that includes thio-analogues as potential degradation products or process impurities. Propoxyphenyl-Thiosildenafil-d8 functions as a labeled reference standard for method validation (AMV) and forced degradation studies, with traceability to USP or EP pharmacopeial standards feasible upon request [1]. The dual-function capability (identification + quantitation IS) reduces the number of reference materials required per ICH Q2(R1) validation protocol, consistent with the vendor-supplied comprehensive characterization data package [1].

Pharmacokinetic Studies Using Stable Isotope Dilution

In preclinical or clinical studies investigating the ADME properties of thiosildenafil and its propoxyphenyl-substituted congeners, Propoxyphenyl-Thiosildenafil-d8 enables precise plasma concentration-time profiling via stable isotope dilution LC-MS/MS. The 8 Da mass shift is particularly advantageous for low-resolution triple quadrupole instruments commonly used in CRO and hospital laboratory settings, where the d3-labeled alternative would introduce unacceptable cross-talk [1]. This application builds on established methodologies using sildenafil-d8 as an IS for sildenafil quantification in human plasma [2], with the critical advantage of structural matching to the thiosildenafil scaffold containing the characteristic thione (C=S) group.

Forensic Differentiation of Thiosildenafil Congeners

Forensic laboratories facing samples containing multiple propoxyphenyl-sildenafil analogues (e.g., Propoxyphenyl-Thiosildenafil m/z 505.2077 vs. Propoxyphenyl-Thiohomosildenafil m/z 519.22 vs. Propoxyphenyl-Thiohydroxyhomosildenafil m/z 521.24) require a specific SIL-IS for each congener to avoid misidentification [1][2]. Propoxyphenyl-Thiosildenafil-d8, with its precise deuteration at the piperazine ring (positions 2,2,3,3,5,5,6,6), uniquely enables unequivocal identification of 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione as the specific structural variant present in the sample, excluding the hydroxyethyl or ethylpiperazine-substituted analogues that may co-elute under generic gradient conditions [2][3].

Application
Selection Property
Validation Focus
Dietary supplement adulterant quantitation
SIL‑IS with sufficient mass shift for complex herbal matrices
Method LOQ, matrix effect evaluation, interference‑free quantitation
Impurity profiling in sildenafil ANDA methods
Dual‑function reference standard (identification + quantitation IS)
Method specificity, accuracy, precision per ICH Q2(R1)
Pharmacokinetic profiling of thiosildenafil congeners
Structurally matched SIL‑IS with thione core
Stable isotope dilution accuracy, cross‑talk assessment on triple quadrupole
Forensic differentiation of propoxyphenyl‑sildenafil analogues
Exact deuterated scaffold at piperazine ring
MRM channel assignment, retention time alignment with target congener
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